Product packaging for Isorosmanol(Cat. No.:CAS No. 93780-80-4)

Isorosmanol

Cat. No.: B1610377
CAS No.: 93780-80-4
M. Wt: 346.4 g/mol
InChI Key: UXVPWKDITRJELA-CLWJZODNSA-N
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Description

Overview of Isorosmanol as a Phenolic Diterpene in Scientific Literature

This compound is a naturally occurring phenolic diterpene that has garnered attention in the scientific community. chemfaces.combiomedres.us It belongs to the abietane-type diterpene class of compounds and is structurally characterized by a complex molecular framework. smolecule.comglpbio.com This compound is frequently mentioned in the context of phytochemical investigations of plants from the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). chemfaces.comsmolecule.comnih.gov Scientific literature extensively documents this compound as one of the key phenolic compounds responsible for the biological activities of these plants. nih.gov It is often studied alongside other related diterpenes like carnosic acid, carnosol (B190744), and rosmanol (B1679572). biomedres.usnih.govresearchgate.net

Significance of this compound within Natural Product Chemistry and Biomedical Research

The significance of this compound in natural product chemistry stems from its intricate molecular architecture, which presents a challenge and an opportunity for synthetic and biosynthetic studies. abmole.com Its presence in commonly consumed herbs also makes it a relevant subject for food chemistry and technology, particularly in the context of natural preservatives. smolecule.com In biomedical research, this compound is investigated for a range of potential therapeutic applications. smolecule.com Studies have highlighted its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, suggesting its potential as a lead compound for drug development. smolecule.comglpbio.comsciopen.com The diverse biological activities of this compound make it a molecule of considerable interest for its potential health benefits. biomedres.us

Historical Context of this compound Discovery and Initial Investigations

This compound was first isolated and identified from the leaves of rosemary (Rosmarinus officinalis). researchgate.netabmole.com Initial investigations into the chemical constituents of rosemary and other Lamiaceae species led to the discovery of a variety of phenolic diterpenes, including this compound. nih.govresearchgate.net Early research focused on elucidating its chemical structure and characterizing its physical and chemical properties. Subsequent studies then began to explore its biological activities, with initial findings pointing towards its potent antioxidant capabilities. nih.gov These foundational investigations paved the way for more in-depth research into its mechanisms of action and potential applications in various fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O5 B1610377 Isorosmanol CAS No. 93780-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVPWKDITRJELA-CLWJZODNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318169
Record name Isorosmanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93780-80-4
Record name Isorosmanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93780-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isorosmanol
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Record name 93780-80-4
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Natural Occurrence and Biosynthetic Pathways of Isorosmanol

Distribution of Isorosmanol in the Lamiaceae Family

This compound is a naturally occurring compound found within various species of the Lamiaceae (mint) family. ufba.brbiomedres.usoup.com Its presence is particularly well-documented in commercially and medicinally important herbs such as rosemary and sage. biomedres.us

Rosmarinus officinalis, commonly known as rosemary, is a primary botanical source of this compound. nih.govnih.govscielo.org.mx The compound was first isolated from the leaves of rosemary, alongside its isomer epirosmanol. tandfonline.com Extracts of rosemary contain a variety of antioxidant phenolic diterpenes, with this compound being a notable component among them. nih.govnih.gov Its presence contributes to the complex phytochemical profile of this aromatic herb. A methylated derivative, 11,12-di-O-methylthis compound, has also been isolated from Rosmarinus officinalis. glpbio.com

This compound is also a significant constituent of various species within the Salvia genus. nih.govmdpi.com It has been reported in common sage (Salvia officinalis) and other related species such as Salvia fruticosa. mdpi.comchemfaces.com In studies evaluating the antioxidant components of S. officinalis, this compound is frequently identified as one of the key abietane (B96969) diterpenoids. mdpi.comchemfaces.com The shared occurrence of this compound in both Rosmarinus and Salvia underscores the close chemotaxonomic relationship between these two genera within the Lamiaceae family. biomedres.us

Rosmarinus officinalis (Rosemary) as a Principal Botanical Source

Endogenous Formation and Metabolic Transformations of this compound in Planta

The formation of this compound within plant tissues is not a primary biosynthetic event but rather a result of the metabolic transformation of a precursor compound. This process is closely linked to the plant's antioxidant defense mechanisms.

This compound is an oxidized derivative of carnosic acid, a major phenolic diterpene abundant in rosemary and sage. biomedres.usoup.comimrpress.com The unstable nature of carnosic acid makes it susceptible to oxidation, leading to the formation of several derivatives, including carnosol (B190744), rosmanol (B1679572), and this compound. biomedres.usimrpress.com This transformation is not just a simple degradation but a key part of an in vivo antioxidant cascade. oup.comnih.gov When carnosic acid scavenges reactive oxygen species (ROS), it is converted into these more oxidized forms. nih.gov This biogenetic link is so direct that the biomimetic synthesis of this compound can be achieved in the laboratory starting from carnosic acid, mimicking the proposed natural pathway. acs.orgfigshare.com

The metabolism of this compound and its related diterpenes is highly compartmentalized within the plant cell, which is crucial for its protective function. nih.govnih.gov Diterpenes in rosemary are synthesized in the chloroplasts. nih.gov Research on the subcellular localization of these compounds in rosemary leaves has shown that both carnosic acid and its direct oxidation products, including this compound and rosmanol, are found exclusively in the chloroplasts. nih.govresearchgate.net

This localization indicates that carnosic acid's primary role as an antioxidant is to protect the chloroplasts, the main site of ROS production during photosynthesis, from oxidative damage. nih.govnih.gov As carnosic acid scavenges free radicals within the chloroplast, it is converted to this compound. nih.govcapes.gov.brresearchgate.net This product can then be O-methylated within the chloroplast to form 11,12-di-O-methylthis compound, which is subsequently transferred to the plasma membrane. nih.govcapes.gov.br This process represents a regulated mechanism for removing free radicals from the vulnerable chloroplasts. nih.govnih.gov

The following table details the distribution of this compound and related diterpenes in different subcellular compartments of rosemary leaves, as determined by Munné-Bosch et al. (2001).

CompoundChloroplast (mg/g DW)Endoplasmic Reticulum (mg/g DW)Golgi Apparatus (mg/g DW)Plasma Membrane (mg/g DW)
Carnosic Acid5.30NDNDND
This compound0.15NDNDND
Rosmanol0.12NDNDND
Carnosol0.10NDNDND
12-O-methylcarnosic acid0.050.060.080.40
11,12-di-O-methylthis compound0.030.120.251.90

Data sourced from Munné-Bosch et al., Plant Physiology (2001). nih.gov ND: Not Detected. DW: Dry Weight.

The accumulation of this compound in plants is significantly influenced by abiotic stressors, which are non-living environmental factors that can negatively impact plant growth and development. incotec.commdpi.comnih.gov Factors such as drought (low precipitation), high light intensity, and high temperature trigger oxidative stress in plants through the overproduction of ROS. nih.govmdpi.com

In response to these environmental constraints, the plant's antioxidant defense system is activated. incotec.com Studies on field-grown rosemary plants have shown that during the Mediterranean summer, which is characterized by low rainfall and high heat and radiation, the concentration of carnosic acid decreases by approximately 50%. nih.gov Concurrently, the levels of its highly oxidized derivatives, including this compound, rosmanol, and dimethyl this compound, increase. oup.comnih.gov This inverse relationship provides strong evidence that carnosic acid is actively consumed to mitigate oxidative stress, resulting in the enhanced formation and accumulation of this compound. oup.comnih.gov Therefore, a higher concentration of this compound in plant tissues can be an indicator of the plant's response to environmental stress. nih.gov

Synthetic and Semisynthetic Strategies for Isorosmanol and Its Analogues

Biomimetic Synthesis Approaches to Isorosmanol

Biomimetic synthesis seeks to mimic the natural biosynthetic pathways of a target molecule. This approach can offer elegant and efficient routes to complex natural products. The biomimetic synthesis of this compound has been successfully achieved, drawing inspiration from its proposed biogenetic origins from (+)-carnosic acid. figshare.comacs.orgacs.org

A notable synthetic strategy is based on the hypothesis that this compound is formed in nature through the oxidation of carnosic acid. acs.org This has been translated into a laboratory synthesis that involves key chemical transformations. One reported biomimetic route to (+)-przewalskin A, a related and more complex terpenoid, utilizes this compound as a key intermediate synthesized from (+)-carnosic acid. acs.orgnih.gov The synthesis of an this compound derivative in this pathway involves a one-pot reaction sequence that includes epoxidation, epoxide ring opening, and lactonization. figshare.comacs.orgacs.org

The general strategy to form the this compound core from a carnosic acid derivative involves the following key steps:

Dehydrogenation: Formation of a 6,7-dehydrocarnosic acid derivative from carnosic acid. acs.org

Epoxidation: The creation of an epoxide ring at the 6,7-position. acs.orgacs.org

Epoxide Ring Opening and Lactonization: The opening of the epoxide ring to form a trans-diol, which then undergoes lactonization to furnish the characteristic γ-lactone ring of this compound. acs.orgacs.org

This biomimetic approach not only provides a viable route to this compound but also supports the proposed biosynthetic pathway in plants.

Semisynthetic Derivatization of this compound from Natural Precursors (e.g., Carnosol (B190744), Carnosic Acid)

Given the structural relationship between this compound and other abundant abietane (B96969) diterpenes in plants like rosemary and sage, semisynthesis starting from these precursors is a practical and widely explored strategy. Carnosic acid and carnosol are the most common starting materials. biomedres.us

This compound is a known oxidation product of carnosic acid. biomedres.usnih.gov In plant tissues, carnosic acid can scavenge free radicals, leading to the formation of various oxidized diterpenes, including this compound. nih.gov This natural conversion can be mimicked in the laboratory. The unstable nature of carnosic acid means it readily oxidizes to derivatives like carnosol, rosmanol (B1679572), and this compound. biomedres.us

Semisynthetic routes often involve the controlled oxidation of carnosic acid or the rearrangement of carnosol. For instance, various abietatriene (B1232550) diterpenes, structurally similar to this compound, have been obtained by partial synthesis from the abundant natural product carnosol. acs.org The conversion of carnosol can lead to the formation of compounds like epirosmanol, rosmanol, and their derivatives. researchgate.net While direct, high-yield semisynthesis of this compound from carnosol is less commonly detailed, the chemical principles for the required rearrangements and oxidations are well-established within the family of abietane diterpenes. A new semisynthetic isorosmaquinone was obtained from this compound itself, indicating the potential for further derivatization. researchgate.net

Strategies for Structural Modification and Generation of this compound Analogues for Bioactivity Enhancement

The modification of natural product scaffolds is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. mdpi.com For this compound, such strategies can be guided by the structure-activity relationships observed for related abietane diterpenes. rsc.org

General strategies for creating analogues with potentially enhanced bioactivity include:

Modification of the Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups on the aromatic ring are key to the antioxidant activity of many abietane diterpenes. Esterification or etherification of these groups can modulate lipophilicity and, consequently, cell membrane permeability and bioavailability. For example, the synthesis of 7-O-methylrosmanol from rosmanol has been reported. acs.org

Modification of the Lactone Ring: The γ-lactone ring is a characteristic feature of this compound. Altering this moiety could influence its interaction with biological targets.

Introduction of New Functional Groups: Adding functional groups to the abietane skeleton can lead to new interactions with target proteins. For instance, introducing nitrogen-containing groups or altering the isopropyl group could enhance specific biological activities. mdpi.com

Creating Hybrid Molecules: Combining the this compound scaffold with other pharmacophores is another strategy to develop novel bioactive compounds.

While specific examples of extensive structural modification of this compound for bioactivity enhancement are not widely published, the principles are well-established from work on related compounds. For example, semisynthetic derivatives of carnosic acid have been created to enhance lipophilicity and have been evaluated for various biological activities. core.ac.uk These approaches, including esterification and other chemical transformations, provide a blueprint for the future development of novel this compound analogues. mdpi.comcore.ac.uk

Biological Activities and Molecular Mechanisms of Isorosmanol

Antioxidant Effects of Isorosmanol

This compound demonstrates notable antioxidant capabilities through various mechanisms, contributing to the protection of biological systems from oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. clevelandclinic.org This can lead to damage of crucial cellular components like lipids, proteins, and DNA. nih.govcaymanchem.com

Mechanisms of Reactive Oxygen Species (ROS) Scavenging by this compound

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH), which are generated as byproducts of normal metabolism. nih.govfrontiersin.org While they play roles in cellular signaling, excessive levels lead to oxidative damage. nih.govmdpi.com Antioxidants mitigate this damage by neutralizing these reactive species. mdpi.com

In the context of rosemary-derived compounds, this compound is recognized as an oxidized derivative of carnosic acid. nih.gov Research indicates that under conditions of oxidative stress, carnosic acid is consumed and oxidized, leading to the formation of compounds including this compound. nih.gov This suggests that this compound's presence can be a result of the primary ROS scavenging activity of its precursor, carnosic acid, which acts as a chemical quencher of ROS. nih.gov

Catalytic Antioxidant Activity of this compound, Including Thiol Interactions

Recent studies have highlighted a sophisticated catalytic antioxidant mechanism for this compound, particularly in the presence of thiol-containing compounds like cysteine. nih.govacs.org Unlike antioxidants that are consumed in a single reaction, catalytic antioxidants can be regenerated to neutralize multiple radicals. This compound exhibits this enhanced, prolonged antioxidant effect when a thiol is present. acs.orgchemrxiv.org

The proposed mechanism involves a regenerative cycle:

this compound, which has a catechol-type structure, neutralizes a radical and is oxidized to its corresponding orthoquinone form. scribd.comchemrxiv.org

This orthoquinone is a target for the conjugate addition of a thiol, such as cysteine. chemrxiv.orgscribd.com

This reaction with the thiol restores this compound's original phenolic group structure, allowing it to scavenge another radical. scribd.comchemrxiv.org

This catalytic process, using the thiol group as a reduction source, allows this compound to continuously exhibit antioxidant properties as long as thiols are available. chemrxiv.orgchemrxiv.org Density functional theory calculations suggest that the specific instability and reactivity of the orthoquinones formed from this compound contribute to this unique catalytic capability, distinguishing it from other related diterpenoid polyphenols. nih.govacs.orgchemrxiv.org

Table 1: Summary of Research on this compound's Catalytic Antioxidant Activity

Research Finding Description Source(s)
Enhanced Antioxidant Capacity This compound, along with carnosol (B190744), showed enhanced antioxidant capacity against lipid oxidation specifically in the presence of thiol compounds. nih.gov, acs.org
Catalytic Mechanism The enhanced activity is due to a catalytic mechanism where the thiol group serves as a reduction source, regenerating the antioxidant. chemrxiv.org, nih.gov, acs.org
Role of Orthoquinones The orthoquinones produced from this compound's antioxidant reaction are particularly unstable and react selectively with thiols, which is key to its catalytic properties. scribd.com, chemrxiv.org, nih.gov
Synergistic Interaction The interaction between this compound and thiols represents a synergistic relationship that elongates the period of antioxidant protection. chemrxiv.org, researchgate.net

Role of this compound in the Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, particularly polyunsaturated fatty acids, which are major components of cell membranes. frontiersin.org This process leads to membrane damage, the formation of toxic byproducts, and cellular injury. frontiersin.orgmdpi.com

This compound plays a significant role in preventing this damage by inhibiting radical-induced lipid oxidation. nih.govacs.org Its effectiveness is substantially amplified through the catalytic mechanism involving thiols, as described previously. By continuously regenerating its antioxidant form, this compound can effectively interrupt the chain reactions of lipid peroxidation over a longer duration. acs.orgchemrxiv.org This sustained activity helps protect the structural integrity of cell membranes from oxidative assault. mdpi.com

Cellular Protection Mediated by this compound Against Oxidative Damage

The antioxidant activities of this compound translate into tangible protective effects at the cellular level. By scavenging ROS and inhibiting lipid peroxidation, this compound helps shield cells from the widespread damage associated with oxidative stress, which can otherwise lead to cellular dysfunction and death. nih.govscielo.br

A key demonstration of this protective capacity is observed in its neuroprotective effects. This compound has been shown to protect PC12 cells from toxicity induced by beta-amyloid (Aβ). znaturforsch.comnih.gov Since Aβ-induced toxicity is strongly linked to the generation of oxidative stress, this compound's ability to protect these cells underscores its efficacy in mitigating cellular oxidative damage. nih.govfrontiersin.org

Neuroprotective and Neurotrophic Properties of this compound

Beyond its general antioxidant effects, this compound exhibits specific properties that are beneficial for neuronal health. It not only protects neurons from toxic insults but may also promote their growth and regeneration.

Modulation of Beta-Amyloid (Aβ)-Induced Neurotoxicity by this compound

The accumulation of beta-amyloid (Aβ) peptides is a central event in the pathology of Alzheimer's disease, leading to oxidative stress, synaptic loss, and ultimately, neuronal cell death. znaturforsch.comnih.govresearchgate.net Therefore, compounds that can counteract Aβ-induced neurotoxicity are of significant therapeutic interest.

Research using the rat pheochromocytoma (PC12) cell line has demonstrated that this compound provides significant protection against neurotoxicity induced by the Aβ (25-35) fragment, a known toxic component of the full-length peptide. znaturforsch.com Pre-treatment of PC12 cells with this compound resulted in a dose-dependent inhibition of Aβ-induced cell death. znaturforsch.com Notably, at a concentration of 100 µg/ml, this compound was able to completely block the toxicity caused by Aβ. znaturforsch.com This neuroprotective effect is a direct functional outcome of its ability to combat the oxidative stress central to Aβ's pathological mechanism. znaturforsch.comnih.gov

In addition to its protective role, this compound was also found to have neurotrophic effects, promoting the outgrowth of neurites in PC12 cells. znaturforsch.comnih.gov This suggests that this compound may not only protect neurons from damage but also support their structural integrity and connectivity.

Table 2: Protective Effect of this compound Against Aβ-Induced Toxicity in PC12 Cells

This compound Concentration Effect on Aβ-Induced Toxicity Source(s)
4 µg/ml Significant inhibition znaturforsch.com
20 µg/ml Significant inhibition znaturforsch.com
100 µg/ml Complete blockage of Aβ-induced toxicity znaturforsch.com

Table 3: List of Compounds Mentioned

This compound's Induction of Neurite Outgrowth and Regulation of Neurofilament Expression

This compound, an abietane-type diterpene, has demonstrated the ability to promote the generation of neurites. nih.govznaturforsch.com This process of neurite outgrowth is fundamental for neuronal development and regeneration. Research on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, has shown that this compound induces neurite outgrowth. znaturforsch.com

A key aspect of this process is the reorganization of the cell's internal scaffolding. This compound treatment leads to the redistribution of F-actin, a critical component of the cytoskeleton, from the cytoplasm to the growth cone of the neurites. znaturforsch.com This redistribution is a crucial step in the extension of neurites.

Furthermore, this compound's neurotrophic effect is associated with an increased expression of neurofilaments (NFs). nih.govznaturforsch.com NFs are major structural proteins in neurons, essential for maintaining the caliber of axons. Western blot analysis has revealed that this compound treatment increases the levels of phosphorylated neurofilament H (NF-H) and neurofilament M (NF-M). znaturforsch.com The expression of NF-L has been shown to correlate with neurite outgrowth in PC12 cells. nih.gov This increased expression of neurofilaments suggests that this compound actively supports the structural development of new neurites. znaturforsch.com

Table 1: Effect of this compound on Neurite Outgrowth and Neurofilament Expression
ActivityObservationCell LineKey Findings
Neurite OutgrowthPromotion of neurite generation. nih.govznaturforsch.comPC12This compound induces the formation of new neurites.
F-actin RedistributionRedistribution from cytoplasm to growth cone. znaturforsch.comPC12Essential for the physical extension of neurites.
Neurofilament ExpressionIncreased expression of NF-H and NF-M. znaturforsch.comPC12Supports the structural integrity of the newly formed neurites.

Interaction of this compound with Nerve Growth Factor (NGF) Signaling Pathways

Nerve Growth Factor (NGF) is a crucial neurotrophic factor that regulates the growth, survival, and differentiation of neurons. dovepress.comcreative-diagnostics.com this compound's neurotrophic effects appear to be interconnected with the NGF signaling pathway. Studies have shown that the neurotrophic effect of this compound is enhanced when co-administered with NGF. nih.govznaturforsch.com This suggests a synergistic or additive interaction between this compound and the NGF pathway.

NGF exerts its effects by binding to specific receptors on the surface of neurons, primarily the Tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR). wikipedia.orgmdpi.comnih.gov The binding of NGF to these receptors initiates a cascade of intracellular signaling events. wikipedia.org For instance, NGF binding to the TrkA receptor leads to its dimerization and autophosphorylation, which in turn activates several downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, promoting cell survival and differentiation. wikipedia.org

This compound's ability to promote neurite outgrowth is consistent with the known actions of NGF. znaturforsch.com Like NGF, this compound induces the redistribution of F-actin to the growth cone, a critical step in neurite extension. znaturforsch.com The enhancement of this compound's effects by NGF suggests that this compound may potentiate NGF signaling or act on components of its downstream pathways. nih.govznaturforsch.com

Inhibition of Acetylcholinesterase (AChE) Activity by this compound

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. scielo.org.mxffhdj.com

This compound has been identified as an inhibitor of AChE. nih.gov Studies on phenolic diterpenes isolated from Salvia officinalis have shown that this compound can inhibit AChE activity. nih.gov At a concentration of 500 µM, this compound was found to inhibit AChE activity by 65%. nih.gov This inhibitory action suggests that this compound could help to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The inhibition of AChE by natural compounds like this compound is a subject of ongoing research for the development of new therapeutic agents for neurodegenerative diseases. mdpi.comnih.gov

Anticancer Potential of this compound

This compound-Mediated Induction of Apoptosis in Various Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. researchgate.net A hallmark of many cancer therapies is the ability to induce apoptosis in tumor cells. This compound has demonstrated the ability to induce apoptosis in various cancer cell lines. iiarjournals.org

In studies on neuroblastoma cells, treatment with phenolic diterpenes, including this compound, led to the observation of apoptotic features. iiarjournals.org Morphological changes characteristic of apoptosis, such as cell and nuclear shrinkage, were observed after treatment. iiarjournals.org Furthermore, molecular markers of apoptosis were also evident. Western blot analysis revealed the degradation of procaspase-3 and procaspase-9, which are key initiator and effector caspases in the apoptotic cascade. iiarjournals.org The activation of these caspases is a central event in the execution of apoptosis.

The ability of this compound to trigger apoptosis in cancer cells highlights its potential as an anticancer agent. iiarjournals.org

Inhibition of Tumor Growth and Cell Proliferation by this compound

In addition to inducing apoptosis, this compound has been shown to inhibit the growth and proliferation of cancer cells. iiarjournals.org The sulforhodamine B (SRB) assay, a method used to measure cell density, has demonstrated that this compound can inhibit the growth of ovarian, lung, and breast cancer cell lines. iiarjournals.org

The inhibition of cell proliferation is a critical aspect of cancer treatment, as it directly targets the uncontrolled cell division that characterizes cancer. khanacademy.orgwikipedia.org Normal cells in a culture will stop dividing once they form a complete layer, a phenomenon known as contact inhibition; cancer cells, however, lose this ability and continue to proliferate. wikipedia.org The ability of this compound to curb the proliferation of various cancer cell lines underscores its potential as a therapeutic agent. iiarjournals.org This anti-proliferative effect, combined with its pro-apoptotic activity, presents a dual mechanism through which this compound can combat cancer.

Effects of this compound on Cell Cycle Regulation

The cell cycle is a tightly regulated process that governs cell division. khanacademy.org Dysregulation of the cell cycle is a fundamental characteristic of cancer, leading to uncontrolled proliferation. khanacademy.org this compound has been shown to affect cell cycle regulation in cancer cells, specifically by inducing a G2/M phase arrest. iiarjournals.org

In neuroblastoma cells treated with phenolic diterpenes, including this compound, cell cycle analysis by flow cytometry revealed an arrest in the G2/M phase. iiarjournals.org This means that the compound prevents the cells from progressing through the G2 phase (the gap phase before mitosis) and entering the M phase (mitosis), effectively halting cell division.

Western blot analysis provided further insight into the molecular mechanism of this cell cycle arrest. iiarjournals.org Treatment with these compounds led to a decrease in the levels of CDC2 (also known as CDK1) and cyclin B. iiarjournals.org The CDC2/cyclin B complex is a key regulator that drives the entry of cells into mitosis. By reducing the levels of these proteins, this compound effectively puts the brakes on the cell cycle at the G2/M checkpoint. iiarjournals.org This ability to interfere with the cell cycle machinery is a significant aspect of this compound's anticancer potential.

Table 2: Anticancer Activities of this compound
Anticancer EffectMechanism of ActionAffected Cell LinesKey Molecular Targets
Induction of ApoptosisActivation of caspase cascade. iiarjournals.orgNeuroblastomaProcaspase-3, Procaspase-9
Inhibition of Tumor GrowthInhibition of cell proliferation. iiarjournals.orgOvarian, Lung, Breast-
Cell Cycle RegulationInduction of G2/M phase arrest. iiarjournals.orgNeuroblastomaCDC2, Cyclin B

Anti-inflammatory Effects of this compound

This compound, a phenolic diterpene, has demonstrated notable anti-inflammatory properties, particularly within dermatological contexts. smolecule.com Its potential to mitigate inflammation suggests its promise for addressing various skin conditions. smolecule.comnih.gov

Mechanisms of Inflammation Reduction by this compound in Dermatological Contexts

In dermatological applications, this compound's anti-inflammatory action is evident through the reduction of key clinical markers of inflammation. smolecule.com Studies using topical formulations containing this compound on inflamed skin models have shown a significant decrease in both erythema (redness) and edema (swelling). smolecule.comnih.gov Histological analysis of skin biopsies from these models confirmed a reduction in the infiltration of inflammatory cells, providing further evidence of its anti-inflammatory efficacy. smolecule.commit.edu

The anti-inflammatory effects of related compounds found in rosemary, such as carnosic acid, carnosol, and rosmanol (B1679572), are attributed to their ability to suppress nitric oxide and Tumor Necrosis Factor-alpha (TNF-α), downregulate COX-2 expression, and inhibit PGE2 synthase-1, iNOS, and 5-lipoxygenase. nih.gov While the precise molecular mechanisms of this compound are still under investigation, it is believed to operate through similar pathways, contributing to its observed anti-inflammatory outcomes in skin. smolecule.comnih.gov

Antimicrobial Activity of this compound

This compound exhibits significant antimicrobial properties, positioning it as a candidate for applications in food safety and preservation. smolecule.comscielo.br Its effectiveness against various pathogens highlights its potential as a natural antimicrobial agent. scielo.br

Efficacy of this compound Against Specific Foodborne Pathogens

Research has demonstrated the antimicrobial activity of this compound against several foodborne pathogens. smolecule.comnih.gov The phenolic composition of rosemary extracts, which includes this compound, is credited with their antimicrobial action. scielo.br These extracts have shown inhibitory effects against a range of bacteria, including Staphylococcus aureus and Listeria monocytogenes. scielo.brnih.govnih.gov

Foodborne PathogenAntimicrobial Effect of Rosemary Extracts (containing this compound)
Staphylococcus aureusInhibitory. scielo.brnih.govnih.gov
Listeria monocytogenesInhibitory. scielo.brnih.govnih.gov
Bacillus cereusInhibitory. scielo.brnih.gov
Escherichia coliInhibitory. scielo.brnih.gov

Synergistic Antimicrobial Effects of this compound with Other Natural Products

The antimicrobial efficacy of this compound can be enhanced when used in combination with other natural products. smolecule.com Studies have shown that such synergistic effects can lead to a greater antimicrobial activity against a variety of pathogens. smolecule.commdpi.com For instance, the combination of rosemary extract with oregano essential oil has been reported to have a greater effect on suppressing the growth of Staphylococcus aureus than when either is used alone, although some studies have not found a synergistic effect. scielo.br The use of combined natural antimicrobial agents is a promising strategy for improving food safety. scielo.brscielo.br

Immunomodulatory Effects of this compound

This compound has been found to possess immunomodulatory effects, indicating its potential to influence and regulate the immune system. smolecule.com These properties suggest its possible application in conditions where the immune response is dysregulated, such as in autoimmune diseases. smolecule.com

Modulation of Cytokine Production by this compound in Immune Cells

A key aspect of this compound's immunomodulatory activity is its ability to modulate the production of cytokines in immune cells. smolecule.com Cytokines, such as interleukins (IL) and tumor necrosis factor (TNF), are crucial signaling molecules in the immune system. frontiersin.orgexplorationpub.com Research has shown that this compound can influence the levels of these cytokines, which can in turn affect inflammatory and immune responses. smolecule.com For example, studies on related compounds and extracts containing this compound have demonstrated the ability to suppress pro-inflammatory cytokines like TNF-α and IL-6. nih.govu-szeged.hu This modulation of cytokine production is a critical mechanism through which this compound may exert its immunomodulatory and anti-inflammatory effects. smolecule.comnih.govnih.gov

Melanin (B1238610) Synthesis Inhibitory Activity of this compound

This compound has demonstrated notable inhibitory effects on melanin synthesis. nih.gov Research has shown that this compound exhibits melanin-inhibiting activity comparable to that of arbutin, a well-known tyrosinase inhibitor used in cosmetics for its skin-lightening properties. nih.govresearchgate.net Tyrosinase is a key enzyme in the process of melanin production. bioline.org.brrsc.org

Studies involving B16 melanoma cell lines have been instrumental in revealing this activity. nih.govresearchgate.net When tested on these cells, this compound effectively suppressed melanin biosynthesis. nih.govresearchgate.net This suggests its potential as a natural compound for addressing hyperpigmentation. nih.govresearchgate.netchemfaces.com

Cardioprotective Effects of this compound

This compound has shown potential in protecting the cardiovascular system. smolecule.com Its cardioprotective effects are largely attributed to its ability to counteract oxidative stress and inflammation, which are significant contributors to cardiovascular diseases. smolecule.comnih.govnih.gov

In various cardiovascular models, this compound has been observed to reduce markers of oxidative stress. smolecule.com This action helps in preserving cardiac function. smolecule.com The compound's anti-inflammatory properties further contribute to its cardioprotective profile, suggesting its utility in mitigating cardiac injury induced by inflammatory and oxidative damage. smolecule.comnih.govfrontiersin.orgresearchgate.net

Inhibition of Carbonic Anhydrase Isoforms by this compound

This compound has been identified as an inhibitor of carbonic anhydrase (CA) isoforms, which are crucial metalloenzymes involved in numerous physiological processes. nih.govresearchgate.net

Kinetic studies have provided insights into the mechanism of how this compound inhibits different carbonic anhydrase isoforms. For carbonic anhydrase I (CA I), this compound acts as a competitive inhibitor. nih.gov This indicates that it likely binds to the active site of the enzyme, competing with the natural substrate. nih.gov

Conversely, for other targets, including carbonic anhydrase II (CA II), this compound has been shown to exhibit non-competitive inhibition. nih.govresearchgate.net In this mode of inhibition, the inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. researchgate.netmedicoapps.org This binding alters the enzyme's conformation, leading to a reduction in its catalytic activity. researchgate.net

The inhibitory potency of this compound varies between the different CA isoforms. It has been found to be a moderately potent inhibitor of CA I, with a reported IC50 value of 1.63 nM. nih.gov Its inhibitory effect on CA II is less pronounced, with a higher IC50 value of 5.78 nM, indicating selective activity favoring CA I. nih.gov

Inhibitory Activity of this compound on Carbonic Anhydrase Isoforms

IsoformIC50 (nM)Inhibition Type
CA I1.63Competitive
CA II5.78Non-competitive

Advanced Research Methodologies and Theoretical Studies in Isorosmanol Research

In Vitro Cellular and Biochemical Assay Systems

In vitro studies are fundamental in elucidating the specific mechanisms of action of isorosmanol. These assays provide a controlled environment to assess its direct effects on cells and enzymes.

The initial evaluation of a compound's biological effect often involves assessing its impact on cell viability and its potential to induce cytotoxicity. nih.gov These assays are crucial for determining a compound's therapeutic window and identifying concentrations at which it may be beneficial or harmful. nih.gov

A key study investigating the neuroprotective effects of this compound utilized PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla. znaturforsch.com To assess cytotoxicity, these cells were exposed to beta-amyloid (Aβ), a peptide fragment known to be a primary component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. znaturforsch.com The viability of the PC12 cells was then measured to determine the protective effects of this compound against Aβ-induced toxicity. znaturforsch.com The results indicated that this compound can protect these cells from the cytotoxic effects of Aβ. znaturforsch.com

Commonly used methods for assessing cell viability and cytotoxicity include:

Metabolic Assays: These assays, such as the MTT or MTS assay, measure the metabolic activity of cells, which is an indicator of cell health. abcam.com

Membrane Integrity Assays: These assays detect the leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH), into the culture medium, which signifies compromised cell membrane integrity and cell death. thermofisher.com

Dye Exclusion Assays: In this method, viable cells with intact membranes exclude certain dyes, like trypan blue, while non-viable cells take up the dye and are stained.

These assays are often performed in a high-throughput format to screen numerous compounds or a range of concentrations efficiently. medtechbcn.com

Table 1: Methodologies for Assessing Cell Viability and Cytotoxicity

Assay Type Principle Common Methods
Metabolic Assays Measures the metabolic activity of viable cells. MTT, MTS, XTT, WST-1, Resazurin
Membrane Integrity Assays Detects leakage of intracellular enzymes from damaged cells. Lactate Dehydrogenase (LDH) assay, Propidium (B1200493) Iodide (PI) staining
Dye Exclusion Assays Differentiates viable from non-viable cells based on membrane permeability. Trypan Blue, Erythrosine B

This compound has been investigated for its potential to inhibit enzymes implicated in various diseases. Enzyme inhibition assays are critical for understanding the compound's mechanism of action at a molecular level.

Research has explored the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. nih.govresearchgate.net Additionally, its inhibitory activity against carbonic anhydrase (CA) isoenzymes, specifically hCA I and hCA II, has been evaluated. nih.govogu.edu.trnih.gov

One study demonstrated that this compound is a potent inhibitor of hBChE. nih.gov Enzyme kinetics studies are employed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki), which quantify the potency of the inhibitor. nih.gov For instance, this compound was found to exhibit non-competitive inhibition against certain enzymes. nih.gov

Table 2: Reported Enzyme Inhibitory Activity of this compound

Enzyme Inhibition Constant (Ki) Inhibition Type
Human Butyrylcholinesterase (hBChE) 0.33 nM -
Human Carbonic Anhydrase I (hCA I) - -
Human Carbonic Anhydrase II (hCA II) - Moderate

Data from a comprehensive in vitro and in silico study. nih.gov

Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis. The ability of a compound to induce apoptosis in cancer cells is a key area of research. nih.gov Flow cytometry is a powerful technique used to analyze the cell cycle and apoptosis. nih.govwikipedia.org Cells are stained with fluorescent dyes that bind to DNA, such as propidium iodide (PI) or DAPI, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). wikipedia.org

Annexin V staining is another common method used in conjunction with flow cytometry to detect early apoptosis. nih.gov In apoptotic cells, phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. nih.gov

While specific studies on this compound's direct effects on apoptosis and cell cycle progression are not extensively detailed in the provided context, these methodologies are standard for evaluating the anticancer potential of natural compounds. researchgate.net

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, a process known as oxidative stress. abcam.cn Antioxidants are substances that can neutralize ROS and protect cells from this damage. bmglabtech.com The antioxidant capacity of this compound has been a significant focus of research. oup.com

Several assays are used to quantify ROS and measure antioxidant capacity:

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals. bmglabtech.com

2,2-diphenyl-1-picrylhydrazyl (DPPH) Antioxidant Assay: This method assesses the ability of an antioxidant to scavenge the stable DPPH free radical. oup.com

Studies have shown that the in vitro antioxidant activity of this compound is higher than that of α-tocopherol, a well-known antioxidant. oup.com Research has also indicated that this compound can act as a catalytic antioxidant in the presence of certain thiols. chemrxiv.org

This compound has demonstrated neurotrophic effects, meaning it can support the growth and survival of neurons. znaturforsch.com A key aspect of this is the promotion of neurite outgrowth, the process by which developing neurons sprout axons and dendrites. mdpi.com

Studies on PC12 cells have shown that this compound induces the generation of neurites. znaturforsch.com This effect is often accompanied by changes in the cellular architecture, such as the redistribution of F-actin from the cytoplasm to the growth cone, which is crucial for neurite extension. znaturforsch.comresearchgate.net

Furthermore, the expression of neurofilaments (NFs), which are major components of the neuronal cytoskeleton, is often analyzed as a marker of neuronal differentiation. imrpress.com Western blot analysis can be used to measure the levels of different neurofilament proteins, such as NF-H (heavy), NF-M (medium), and NF-L (light). znaturforsch.com Research has indicated that this compound increases the expression of neurofilaments, suggesting its role in promoting neuronal differentiation. znaturforsch.comresearchgate.net The development of reporter cell lines, such as those expressing EGFP-NF-L, provides a more high-throughput method for screening compounds with neurotrophic activity. nih.gov

Quantification of Reactive Oxygen Species (ROS) and Antioxidant Capacity

In Vivo Preclinical Models and Systems Biology Investigations

While in vitro studies provide valuable mechanistic insights, in vivo preclinical models are essential for evaluating the effects of a compound in a whole, living organism. biocompare.com These models, often involving animals, allow researchers to study the complex interactions between a compound and a biological system. chdifoundation.org

Systems biology approaches aim to integrate data from various levels of biological organization, from the molecular to the organismal, to create a comprehensive understanding of a compound's effects. nih.gov This can involve building computational models to simulate and predict the behavior of biological systems in response to a therapeutic intervention. biorxiv.org The use of patient-derived organoids is also an emerging preclinical model that offers a more personalized approach to drug screening. tempus.com

Although specific in vivo studies and systems biology investigations focusing solely on this compound are not detailed in the provided search results, these methodologies represent the next critical step in translating promising in vitro findings into potential clinical applications.

Evaluation of this compound in Neurodegenerative Disease Models

The potential of this compound as a neuroprotective and neurotrophic agent has been investigated in models of neurodegenerative diseases like Alzheimer's disease. nih.gov Studies have utilized cellular models to explore the effects of this compound on key pathological features of these diseases.

One key area of investigation is the modulation of β-amyloid (Aβ)-induced neurotoxicity, a major contributor to neuronal damage and death in Alzheimer's disease. nih.gov Research has shown that this compound can protect PC12 cells, a cell line commonly used in neurological research, from the toxic effects of Aβ. nih.gov Furthermore, this compound has been observed to promote the growth of neurites, the projections from neurons that are crucial for synaptic communication. nih.gov This neurotrophic effect is enhanced when combined with nerve growth factor (NGF), suggesting a synergistic interaction. nih.gov The neurite outgrowth stimulated by this compound is associated with the redistribution of F-actin and an increased expression of neurofilaments, indicating a role in cytoskeletal reorganization essential for neuronal plasticity and repair. nih.gov

Animal models, particularly transgenic mouse models that overexpress proteins involved in disease pathology, are crucial for studying neurodegenerative diseases in a more complex biological system. news-medical.netneuroscirn.org These models, along with those induced by toxins, help researchers understand disease progression and screen potential therapeutic compounds. news-medical.netneuroscirn.org While specific in vivo studies on this compound in animal models of neurodegeneration are not detailed in the provided information, the use of such models is a standard and critical step in this research area. news-medical.netneuroscirn.org Newer modeling techniques, such as the use of pre-formed fibrils (PFFs) of proteins like α-synuclein and tau, offer a more direct and rapid way to induce neurodegeneration and study the effects of compounds like this compound. news-medical.net

Table 1: Evaluation of this compound in Neurodegenerative Disease Models

Model System Key Findings Implications
PC12 cells treated with β-amyloid (Aβ) Protected against Aβ-induced toxicity. nih.gov Potential to mitigate a primary pathological driver in Alzheimer's disease.
PC12 cells Promoted neurite generation. nih.gov Suggests a role in neuronal repair and regeneration.
PC12 cells with Nerve Growth Factor (NGF) Enhanced neurotrophic effect. nih.gov Potential for combination therapies to boost regenerative capacity.
PC12 cells Induced F-actin redistribution and increased neurofilament expression. nih.gov Indicates a mechanism involving cytoskeletal dynamics crucial for neuronal structure and function.

Anticancer Efficacy Assessment in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research, allowing for the evaluation of anticancer drug efficacy. kyinno.commdpi.comresearchgate.net These models are instrumental in studying tumor growth, metastasis, and the response to therapeutic agents in a living system. kyinno.comfrontiersin.org

Preliminary research suggests that this compound possesses anticancer potential, with studies indicating it can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. smolecule.com While specific details of this compound's efficacy in xenograft models are not extensively covered in the provided search results, the use of such models is a standard and vital methodology in this field. kyinno.commdpi.comnih.gov For instance, researchers establish xenograft tumor models by subcutaneously injecting cancer cells, such as colorectal cancer cells, into nude mice to assess the anti-tumor activity of new compounds. mdpi.com The efficacy of a treatment is often determined by measuring the reduction in tumor volume and weight compared to a control group. researchgate.netnih.gov

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are becoming increasingly important as they can provide valuable insights into personalized cancer treatment. frontiersin.orgnih.gov

Table 2: Anticancer Efficacy Assessment in Xenograft Models

Model Type Purpose Typical Endpoints
Cell Line-Derived Xenograft (CDX) To evaluate the anti-tumor activity of a compound on specific cancer cell lines in an in vivo setting. mdpi.com Tumor growth inhibition, tumor volume, tumor weight. researchgate.netnih.gov
Patient-Derived Xenograft (PDX) To assess the efficacy of a drug on a patient's specific tumor, aiding in personalized medicine. frontiersin.orgnih.gov Tumor response, prediction of clinical outcomes.
Orthotopic Xenograft To study tumor growth and metastasis in the organ of origin, providing a more clinically relevant model. kyinno.com Tumor growth, metastasis, survival.

Studies on Oxidative Stress and Inflammatory Models

This compound's antioxidant and anti-inflammatory properties have been investigated in various in vitro and in vivo models. smolecule.com Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. mdpi.com

In models of inflammation, such as those induced by lipopolysaccharide (LPS), a component of bacterial cell walls, this compound has shown promise. smolecule.commdpi.com For instance, in LPS-stimulated RAW 264.7 murine macrophages, a common in vitro model for studying inflammation, sage extracts containing compounds like this compound have been shown to decrease the production of ROS. mdpi.comresearchgate.net This suggests a direct antioxidant effect that can mitigate the cellular damage caused by inflammatory stimuli.

Animal models are also employed to study the effects of compounds on oxidative stress and inflammation. For example, the isoproterenol-induced myocardial infarction model in rats is used to investigate oxidative stress and tissue damage. jmb.or.kr In such models, markers of oxidative stress like malondialdehyde (MDA), a product of lipid peroxidation, and glutathione (B108866) (GSH), a key endogenous antioxidant, are measured. jmb.or.kr Studies on related extracts have shown a reduction in MDA and an increase in GSH levels, indicating a protective effect against oxidative damage. jmb.or.kr Histological analysis in these models can further confirm the amelioration of tissue damage, such as inflammation and vascular injury. jmb.or.kr

Table 3: Studies on Oxidative Stress and Inflammatory Models

Model System Key Markers/Observations Findings
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages Reactive Oxygen Species (ROS) production. mdpi.comresearchgate.net Sage extracts containing this compound decreased ROS levels. mdpi.comresearchgate.net
Isoproterenol-induced myocardial injury in rats Serum levels of malondialdehyde (MDA) and glutathione (GSH). jmb.or.kr Related extracts decreased MDA and increased GSH. jmb.or.kr
Isoproterenol-induced myocardial injury in rats Histological analysis of heart and liver tissue. jmb.or.kr Related extracts ameliorated myocardial damage and vascular injury. jmb.or.kr
Inflamed skin models Clinical scoring of erythema and edema, histological analysis. smolecule.com Topical application of this compound reduced clinical signs of inflammation and inflammatory cell infiltration. smolecule.com

Assessment of Antimicrobial Efficacy in Relevant Biological Models

The antimicrobial properties of this compound are another area of active research. smolecule.com Its efficacy is evaluated against a range of microorganisms, including foodborne pathogens, in relevant biological models. smolecule.com

The antimicrobial action of rosemary extracts, which contain this compound, is attributed to their phenolic constituents. scielo.br These compounds can disrupt the bacterial cell membrane, leading to a loss of cell potential and altered biological activities within the cell. scielo.br

Studies have demonstrated the antimicrobial effect of rosemary extract against various bacterial strains in food systems, such as meat products. scielo.br This suggests a potential application for this compound as a natural food preservative. In some cases, synergistic effects have been observed when this compound is combined with other natural products, enhancing its antimicrobial efficacy. smolecule.com

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. It represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. nih.govmdpi.com

Table 4: Assessment of Antimicrobial Efficacy

Biological Model/System Target Microorganisms Key Findings
Food systems (e.g., meat) Foodborne pathogens. smolecule.comscielo.br Rosemary extract containing this compound showed antimicrobial effects. scielo.br
In vitro culture Various pathogens. smolecule.com This compound demonstrated synergistic antimicrobial effects when combined with other natural compounds. smolecule.com
Clinically significant microbial strains Enterococcus faecalis, Enterococcus faecium, Escherichia coli, Staphylococcus epidermidis. mdpi.com A related fruit extract showed significant inhibitory activity with MIC values ranging from 1.25 to 5 mg/mL. mdpi.com

Computational Chemistry and Molecular Modeling of this compound

Computational approaches, including molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions of small molecules like this compound with their biological targets at an atomic level. openaccessjournals.comopenaccessjournals.com

Molecular Docking Simulations for this compound-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. openaccessjournals.comopenaccessjournals.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. openaccessjournals.comopenaccessjournals.com

The process involves preparing the protein structure, often by removing water molecules and adding hydrogen atoms, and then using a scoring function to evaluate the different possible binding poses of the ligand within the protein's active site. mdpi.com The binding energy, calculated in kcal/mol, is a key metric used to assess the strength of the interaction. mdpi.com

While specific molecular docking studies focusing solely on this compound were not found in the provided search results, the methodology is widely applied to similar phytochemicals from sources like Rosmarinus officinalis to investigate their interactions with therapeutic targets in diseases such as Alzheimer's. nih.gov For instance, docking studies have been used to evaluate the binding affinities of compounds with proteins like acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov

Table 5: Molecular Docking Simulation Parameters

Parameter Description Significance
Binding Energy (kcal/mol) The calculated energy of the interaction between the ligand and the protein. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction.
Docking Score A value calculated by a scoring function to rank different binding poses. Helps in identifying the most likely binding conformation of the ligand.
Intermolecular Interactions The types of bonds formed between the ligand and protein (e.g., hydrogen bonds, hydrophobic interactions). mdpi.commdpi.com Provides insight into the specific residues involved in binding and the nature of the interaction.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein interaction by simulating the movement of atoms over time. chemrxiv.org This technique is used to assess the stability of the ligand-protein complex and to analyze conformational changes that may occur upon binding. chemrxiv.orgsathyabama.ac.in

A key analysis in MD simulations is the root-mean-square deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. nih.govmdpi.com A stable RMSD value suggests that the ligand remains bound in a consistent conformation within the protein's binding site. mdpi.comresearchgate.net Conversely, large fluctuations in RMSD may indicate an unstable interaction. mdpi.comresearchgate.net

Other analyses, such as root-mean-square fluctuation (RMSF), can identify which parts of the protein or ligand are more flexible. nih.gov Binding free energy calculations, like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov

Table 6: Molecular Dynamics Simulation Analyses

Analysis Purpose Interpretation
Root-Mean-Square Deviation (RMSD) To assess the structural stability of the ligand-protein complex over time. nih.govmdpi.com Low and stable RMSD values indicate a stable complex. mdpi.comresearchgate.net
Root-Mean-Square Fluctuation (RMSF) To measure the flexibility of individual residues or atoms. nih.gov Higher RMSF values indicate greater flexibility in that region of the protein or ligand.
Binding Free Energy (e.g., MM/GBSA) To calculate the free energy of binding for the ligand-protein complex. nih.gov Provides a more quantitative measure of binding affinity.
Hydrogen Bond Analysis To track the formation and breaking of hydrogen bonds between the ligand and protein during the simulation. Reveals the stability of key interactions.

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation for this compound

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mdpi.com In the field of organic chemistry, DFT calculations are instrumental in clarifying complex reaction mechanisms, predicting molecular geometries, and determining the energies of reactants, transition states, and products. mdpi.comresearchgate.net This computational approach provides profound insights into reaction pathways, regioselectivity, and the thermodynamic and kinetic feasibility of chemical transformations that would be difficult to observe through experimental means alone. mdpi.comsmu.edu

In the context of this compound research, DFT has been specifically applied to unravel the intricacies of its antioxidant activity, particularly its synergistic and catalytic effects in the presence of thiols like cysteine. acs.orgchemrxiv.org Studies have investigated the antioxidant properties of various diterpenoid polyphenols from rosemary, noting that this compound and its isomer, carnosol (B190744), exhibit a uniquely enhanced antioxidant capacity against lipid oxidation when a thiol compound is present. chemrxiv.orgx-mol.com

DFT calculations were employed to explain this phenomenon, revealing that the antioxidant reactions of this compound and carnosol produce orthoquinones that are significantly more unstable than those formed from other related polyphenols. acs.orgchemrxiv.org This instability, coupled with the regioselectivity of the subsequent reaction between the orthoquinone and the thiol, is central to the catalytic antioxidant cycle. acs.org The calculations helped to model the reaction pathway, which involves the initial scavenging of a radical by this compound to form an this compound-quinone, followed by the reaction of this quinone with a thiol. This regenerates a phenolic group, allowing the molecule to participate in further antioxidant activity. chemrxiv.org The theoretical results suggested that the regioselectivity of the thiol's reaction with the this compound-quinone contributes to the catalytic properties. acs.orgchemrxiv.org

The investigation into the reaction mechanism using DFT involves calculating various parameters to assess the viability of different pathways, such as the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. mdpi.com Key thermodynamic descriptors like Bond Dissociation Energy (BDE) for the HAT mechanism and Ionization Potential (IP) for the SET mechanism are computed to determine the most probable antioxidant pathway. mdpi.com

Table 1: Theoretical Parameters in Antioxidant Mechanism Studies

Parameter Description Relevance to this compound Research
Bond Dissociation Energy (BDE) The enthalpy change required to homolytically cleave a bond. A lower BDE for the phenolic O-H bond indicates a higher propensity for hydrogen atom donation to scavenge free radicals, a key step in the antioxidant action of this compound. mdpi.com
Ionization Potential (IP) The energy required to remove an electron from a molecule. A lower IP value suggests a greater ease of electron donation, favoring the Single Electron Transfer (SET) mechanism for antioxidant activity. mdpi.com
Gibbs Free Energy (G) A thermodynamic potential that measures the maximum reversible work that may be performed by a system. Used to determine the spontaneity and energy barriers of reaction steps in the proposed catalytic cycle of this compound, confirming the favorability of the pathway involving thiol regeneration. acs.org

| Fukui Functions | Describe the electron density change at a specific point when the total number of electrons changes. | Employed to predict the most reactive sites in the this compound-quinone intermediate, explaining the observed regioselectivity of the thiol addition. researchgate.net |

Advanced Analytical Techniques for this compound Isolation, Quantification, and Structural Elucidation in Complex Biological Matrices

The study of this compound in biological systems requires sophisticated analytical methodologies to handle the complexity of matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.net These matrices contain a multitude of endogenous and exogenous compounds that can interfere with the accurate analysis of the target analyte. researchgate.net Therefore, advanced techniques are essential for the selective isolation, precise quantification, and unambiguous structural confirmation of this compound and its metabolites.

Isolation

The initial step in analyzing this compound from natural extracts or biological samples is its efficient extraction and isolation from the complex mixture. nih.gov While traditional methods like maceration exist, modern techniques offer significant advantages in terms of efficiency, speed, and reduced solvent consumption. phytojournal.commdpi.com

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby avoiding irreversible adsorption of the sample. chromatographyonline.commdpi.com CCC is particularly well-suited for the preparative-scale isolation of natural products like this compound from crude plant extracts, offering high sample loading capacity and total sample recovery. chromatographyonline.comaocs.org Its versatility allows for operation in various modes, including pH-zone refining for ionizable compounds. chromatographyonline.com

Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to rapidly and efficiently extract compounds from a solid matrix. mdpi.comresearchgate.net The high temperature increases extraction kinetics, while the high pressure keeps the solvent liquid, allowing for lower solvent consumption and faster extraction times compared to conventional methods. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used sample preparation technique for cleaning up complex samples before chromatographic analysis. mdpi.com For this compound, anion-exchange (AEX) SPE can be employed to selectively retain and concentrate acidic phenolic compounds from biological fluids like plasma, effectively reducing matrix effects. nih.gov

Quantification

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. researchgate.netmdpi.com Liquid chromatography coupled with mass spectrometry is the cornerstone for this purpose due to its high sensitivity, selectivity, and specificity. creative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) systems, which use columns with smaller particles, provide superior resolution, speed, and sensitivity compared to traditional HPLC. mdpi.commeasurlabs.com For quantification, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions. mdpi.comcreative-proteomics.com This provides exceptional selectivity and allows for the detection of trace levels of this compound in complex samples like rat plasma, as demonstrated in pharmacokinetic studies of rosemary extract. mdpi.com The use of stable isotope-labeled internal standards is critical to correct for matrix effects and ensure accuracy. nih.gov

Structural Elucidation

Following isolation, the definitive identification of this compound requires structural elucidation. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed molecular structure. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, while two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) reveal the connectivity between atoms, allowing for the complete and unambiguous assignment of the this compound structure. u-szeged.hunih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often coupled with LC systems (e.g., LC-TOF-MS), provides highly accurate mass measurements of the parent ion, which allows for the determination of the elemental formula. researchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation patterns that serve as a structural fingerprint, further aiding in the identification and differentiation of isomers like rosmanol (B1679572) and epirosmanol. mdpi.com

Table 2: Summary of Advanced Analytical Techniques for this compound Analysis

Technique Application Key Features & Advantages
Counter-Current Chromatography (CCC) Isolation No solid support, high sample capacity, total sample recovery, ideal for preparative scale. chromatographyonline.comaocs.org
Pressurized Liquid Extraction (PLE) Extraction Fast, efficient, reduced solvent consumption. mdpi.comresearchgate.net
UPLC-MS/MS Quantification High sensitivity, specificity, and throughput; ideal for complex biological matrices; MRM mode for accuracy. mdpi.comcreative-proteomics.commeasurlabs.com
NMR Spectroscopy (1D & 2D) Structural Elucidation Provides detailed information on molecular connectivity and stereochemistry for unambiguous structure confirmation. u-szeged.hunih.gov

| High-Resolution Mass Spectrometry (HRMS) | Structural Elucidation | Determines accurate mass and elemental composition; fragmentation patterns aid in isomer differentiation. researchgate.net |

Therapeutic and Industrial Applications of Isorosmanol

Potential for Neurodegenerative Disease Management (e.g., Alzheimer's Disease)

Isorosmanol is being investigated for its potential role in managing neurodegenerative diseases, particularly Alzheimer's disease. smolecule.comsigmaaldrich.com Research suggests that this compound possesses both neuroprotective and neurotrophic effects. nih.govznaturforsch.com

One of the key pathological hallmarks of Alzheimer's disease is the neurotoxicity induced by beta-amyloid (Aβ) peptides, which leads to synaptic loss and neuronal death. nih.govmdpi.com Studies have shown that this compound can protect PC12 cells, a cell line used in neurological research, from Aβ-induced toxicity. nih.govznaturforsch.com This protective mechanism may involve scavenging free radicals and protecting cells from oxidative damage. smolecule.com

Furthermore, this compound has demonstrated neurotrophic properties by promoting the growth of neurites, which are projections from a neuron that develop into axons and dendrites. nih.gov This effect is enhanced when combined with nerve growth factor (NGF). nih.gov The neurite outgrowth is associated with the redistribution of F-actin, a key component of the cellular cytoskeleton, and an increase in the expression of neurofilaments. nih.govznaturforsch.com These findings suggest that this compound could be beneficial in not only protecting neurons but also in aiding the regeneration of damaged synapses, offering a potential therapeutic approach for controlling Alzheimer's disease. nih.govznaturforsch.com

Research FocusModel SystemKey Findings
NeuroprotectionPC12 cellsProtected against beta-amyloid-induced toxicity. nih.govznaturforsch.com
Neurotrophic EffectsPC12 cellsPromoted neurite generation; effect enhanced with NGF. nih.gov
Mechanism of ActionPC12 cellsAccompanied by F-actin redistribution and increased neurofilament expression. nih.govznaturforsch.com

Development of this compound as an Anticancer Therapeutic Agent

Preliminary research indicates that this compound has potential as an anticancer agent. smolecule.com Studies have shown its ability to induce apoptosis, or programmed cell death, in cancer cells and inhibit tumor growth. smolecule.comsciopen.com

Research on neuroblastoma cells revealed that this compound was selectively cytotoxic to these cancer cells compared to normal cells at certain concentrations. iiarjournals.org This selectivity is a crucial aspect of developing effective and safe cancer therapies. The anticancer activity of this compound in neuroblastoma cells includes the induction of apoptosis and causing cell cycle arrest at the G2/M phase. iiarjournals.org The induced apoptosis is thought to occur mainly through the mitochondrial pathway, as evidenced by the degradation of procaspase-9. iiarjournals.org

The cytotoxic effects of this compound have also been observed in other cancer cell lines, including those from ovarian, lung, and breast cancers. iiarjournals.org The dose-dependent inhibition of tumor growth highlights its potential as a lead compound for the development of new chemotherapeutic agents. smolecule.com

Cancer TypeCell LinesKey Findings
NeuroblastomaIMR-32, LA-N-1, SK-N-SHInduced apoptosis and G2/M phase cell cycle arrest; selectively cytotoxic. iiarjournals.org
Ovarian, Lung, BreastNot specifiedInhibited cell growth. iiarjournals.org

Applications in Dermatological Formulations for Inflammatory Conditions and Hyperpigmentation

This compound is being explored for its applications in dermatology, particularly for its anti-inflammatory and potential skin-lightening properties. smolecule.com Its anti-inflammatory effects make it a promising candidate for treating skin conditions characterized by inflammation, such as eczema and psoriasis. smolecule.comresearchgate.netnikura.com

Topical application of formulations containing this compound has been shown to reduce clinical signs of inflammation, such as erythema and edema, in skin models. smolecule.com Histological analysis confirmed a decrease in the infiltration of inflammatory cells, supporting its anti-inflammatory action. smolecule.com These properties are attributed to the inhibition of pro-inflammatory mediators. researchgate.net

In addition to its anti-inflammatory activity, this compound has shown potential in addressing hyperpigmentation. researchgate.net Research has indicated that this compound exhibits melanin (B1238610) inhibitory activity, comparable to arbutin, a well-known skin-lightening agent. mdpi.com It has also been found to suppress acetylcholinesterase (AChE) activity, which may have implications for pigmentation disorders like vitiligo. mdpi.com

ApplicationMechanism/EffectSupporting Evidence
Inflammatory Skin ConditionsReduces erythema, edema, and inflammatory cell infiltration. smolecule.comInhibition of pro-inflammatory mediators. researchgate.net
HyperpigmentationExhibits melanin inhibitory activity. mdpi.comSuppresses acetylcholinesterase (AChE) activity. mdpi.com

Utilization in Food Preservation and Safety as an Antimicrobial and Antioxidant Agent

This compound's antioxidant and antimicrobial properties make it a valuable compound for the food industry, where it can be used as a natural preservative to enhance food safety and shelf life. smolecule.comfood-safety.comfrontiersin.org

As an antioxidant, this compound helps to prevent lipid oxidation, a major cause of food spoilage that leads to undesirable changes in flavor, color, and nutritional value. mdpi.comscirp.org Its antioxidant activity is attributed to its ability to scavenge free radicals. smolecule.com This property is particularly beneficial in preserving fatty foods like meat products. mdpi.com

This compound also demonstrates antimicrobial activity against various foodborne pathogens. smolecule.com This helps to ensure food safety by inhibiting the growth of harmful microorganisms. cfs.gov.hkfao.org The antimicrobial action of this compound, along with other related compounds from rosemary, involves disrupting the cell membrane of bacteria, which interferes with their metabolism and leads to the leakage of cellular components. typology.comnih.gov Studies have shown a significant reduction in microbial growth in food samples treated with this compound. smolecule.com

ApplicationPropertyMechanism
Food PreservationAntioxidantPrevents lipid oxidation by scavenging free radicals. smolecule.commdpi.com
Food SafetyAntimicrobialInhibits the growth of foodborne pathogens by disrupting their cell membranes. smolecule.comtypology.comnih.gov

Exploration of this compound's Potential in Immunomodulation and Autoimmune Diseases

This compound is being investigated for its immunomodulatory effects, which could have therapeutic applications in autoimmune diseases. smolecule.com The immune system's dysregulation in autoimmune conditions leads to the body attacking its own tissues.

Research has shown that this compound can modulate immune responses. smolecule.com Studies on immune cell cultures have demonstrated that this compound can alter the production of cytokines, which are signaling molecules that play a crucial role in regulating the immune system. smolecule.com By modulating cytokine production, this compound may help to restore a more balanced immune response. Furthermore, it has been observed to enhance cell-mediated immunity. smolecule.com These findings suggest that this compound has the potential to be used in immunotherapeutic strategies for managing autoimmune diseases. smolecule.com

Role of this compound in Cardioprotective Strategies

This compound is being explored for its potential role in cardioprotective strategies due to its ability to combat oxidative stress and inflammation, which are key risk factors for cardiovascular diseases. smolecule.comresearchgate.net

Oxidative stress contributes to the development and progression of various cardiovascular conditions. cabidigitallibrary.org this compound's antioxidant properties can help to mitigate this damage. smolecule.com Research on cardiovascular models treated with this compound has shown a reduction in markers of oxidative stress. smolecule.com

In addition to its antioxidant effects, the anti-inflammatory properties of this compound are also beneficial for cardiovascular health. smolecule.com By reducing inflammation, this compound may help to prevent or slow the progression of diseases like atherosclerosis. nih.gov Studies have demonstrated that treatment with this compound can lead to improved cardiac function, indicating its potential as a valuable agent in the prevention and management of cardiovascular diseases. smolecule.comscienceopen.com

Future Directions and Emerging Research Avenues for Isorosmanol

Elucidation of Undiscovered Molecular Targets and Signaling Pathways of Isorosmanol

While current research has identified some of this compound's biological effects, such as its antioxidant and neuroprotective properties, the complete picture of its molecular interactions remains largely unknown. smolecule.comglpbio.com Future investigations will need to delve deeper into the specific proteins, enzymes, and receptors that this compound interacts with to exert its effects. Understanding these molecular targets is crucial for explaining its mechanisms of action.

A significant area of future research will be the comprehensive mapping of the signaling pathways modulated by this compound. nih.gov Techniques such as transcriptomics, proteomics, and metabolomics can be employed to identify global changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment. This will help to uncover the complex network of cellular communication that this compound influences. For instance, while it's known that some diterpenes from rosemary can modulate pathways like NF-κB and MAPK, the specific role of this compound within these and other pathways, such as the PI3K/Akt/mTOR signaling pathway, requires further detailed investigation. chemfaces.comsciopen.commdpi.com The elucidation of these pathways will be instrumental in understanding its therapeutic potential in various diseases. nih.gov

Rational Design and Development of Potent this compound Derivatives with Enhanced Efficacy and Selectivity

Building upon a deeper understanding of this compound's structure-activity relationships, the rational design of new derivatives presents a promising avenue for enhancing its therapeutic properties. frontiersin.org By strategically modifying the chemical structure of this compound, it may be possible to create analogues with improved potency, greater selectivity for specific molecular targets, and better pharmacokinetic profiles. afjbs.comnih.gov

This process, known as rational drug design, involves using computational modeling and synthetic chemistry to create novel compounds. mdpi.com For example, structural modifications could aim to increase the compound's ability to cross the blood-brain barrier for neuroprotective applications or to enhance its specificity for cancer-related targets. frontiersin.org The development of such derivatives could lead to more effective and targeted therapies with fewer side effects.

Strategies to improve the efficacy and selectivity of bioactive compounds often involve:

Structural Modifications: Introducing different functional groups to alter the molecule's electronic and steric properties. frontiersin.org

Molecular Hybridization: Combining the structural features of this compound with other pharmacologically active molecules to create hybrid compounds with dual or synergistic activities. nih.gov

Computer-Aided Drug Design (CADD): Utilizing computational methods to predict the binding affinity and interaction of designed derivatives with their target proteins. excli.de

StrategyGoalExample Application
Structural Modification Enhance potency and selectivityModifying hydroxyl groups to improve interaction with a target enzyme's active site.
Molecular Hybridization Create dual-action compoundsCombining this compound with a known anti-inflammatory agent to target multiple pathways.
CADD Predict and optimize bindingUsing docking simulations to design a derivative that fits perfectly into a specific protein pocket. researchgate.net

Investigation of this compound in Combination Therapies and Synergistic Interactions with Other Bioactive Compounds

The potential of this compound may be further amplified when used in combination with other therapeutic agents. insights.bio Investigating its synergistic interactions with other natural compounds or conventional drugs is a critical area of future research. nih.govbenthambooks.com Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov

For instance, studies have shown that rosemary extract, which contains this compound, can exhibit synergistic effects with other natural products, enhancing its antimicrobial efficacy. smolecule.com Research could explore combining this compound with chemotherapy agents to potentially reduce drug resistance or lower the required dosage, thereby minimizing side effects. researchgate.net Furthermore, combinations with other antioxidants could lead to more potent formulations for preventing oxidative stress-related conditions. dergipark.org.trresearchgate.net Understanding these interactions at a molecular level will be key to developing effective combination therapies. nih.gov

Exploration of Novel Delivery Systems and Nanotechnology Approaches for this compound

A significant hurdle for many natural compounds, including this compound, is their limited bioavailability due to factors like poor water solubility and metabolic instability. researchgate.net Nanotechnology offers a promising solution to overcome these challenges by encapsulating this compound in various nanosized delivery systems. frontiersin.orgresearchgate.netnih.gov

These advanced delivery systems can protect the compound from degradation, improve its solubility, and facilitate its transport across biological membranes, such as the blood-brain barrier. frontiersin.orgnih.gov This could significantly enhance its therapeutic efficacy, particularly for neurological disorders. nih.gov

Potential nanotechnology-based delivery systems for this compound include:

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers that can be formulated to control the release of the encapsulated compound. nih.gov

Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature and offer good stability. nih.gov

Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can improve the solubility of lipophilic compounds. nih.gov

The application of these technologies could revolutionize the way this compound is utilized in therapeutic contexts. researchgate.net

Advanced Investigations into this compound's Role in Plant Physiology Beyond Stress Response

While this compound is known to play a role in protecting plants against environmental stressors like oxidative stress, its broader functions in plant physiology are not yet fully understood. smolecule.com Future research in molecular plant biology could uncover novel roles for this compound in plant growth, development, and interaction with other organisms. minoren-han.nlumontpellier.frintegrityresjournals.org

Advanced analytical techniques can be used to map the distribution of this compound within different plant tissues and at various developmental stages. Investigating its biosynthetic pathway and the enzymes involved could also provide insights into its physiological functions. This knowledge could have significant implications for agriculture, potentially leading to the development of crops with enhanced resilience and nutritional value through synthetic biology approaches. aria.org.uk

Establishment of Standardized Protocols for this compound Extraction and Purification for Reproducible Research

To ensure the reliability and reproducibility of research findings on this compound, the establishment of standardized protocols for its extraction and purification is paramount. The concentration of phenolic compounds in plants can vary depending on factors like the geographical region, season, and the specific extraction method used. researchgate.net

Currently, various methods are employed, including maceration and ultrasound-assisted extraction (UAE), with different solvents and conditions. nih.govmdpi.comcnr.it This variability can lead to discrepancies in the reported biological activities of this compound extracts.

Developing and adopting standardized protocols will help to:

Ensure consistency in the quality and purity of this compound used in studies.

Allow for more accurate comparisons of results across different laboratories.

Facilitate the translation of research findings into practical applications.

A standardized protocol would ideally specify the plant source, extraction method (e.g., controlled instantaneous decompression), solvent system, and purification techniques (e.g., chromatography) to be used. researchgate.net

ParameterRecommended SpecificationRationale
Plant Material Defined species, part, and growing conditionsTo minimize variability in starting material.
Extraction Method e.g., Ultrasound-Assisted Extraction (UAE)To ensure efficiency and consistency. cnr.it
Solvent e.g., 80% EthanolTo optimize the yield of polyphenolic compounds. mdpi.com
Purification e.g., High-Performance Liquid Chromatography (HPLC)To obtain a highly pure compound for bioassays. nih.gov

Q & A

Q. What experimental models are most suitable for studying Isorosmanol's neuroprotective effects?

this compound's neuroprotection is primarily evaluated using PC12 cells exposed to β-amyloid (Aβ)-induced toxicity, a model for Alzheimer’s disease . Key steps include:

  • Cell culture : Maintain PC12 cells in collagen-coated plates under standard conditions (e.g., RPMI-1640 medium, 5% CO₂).
  • Treatment protocol : Pre-treat cells with this compound (4–100 µg/ml) for 24 hours before Aβ exposure.
  • Viability assays : Use MTT or LDH assays to quantify cytotoxicity. For example, 100 µg/ml this compound fully inhibits Aβ-induced cell death .
  • Neurite outgrowth analysis : Measure neurite length post-treatment using fluorescence microscopy (e.g., phalloidin-FITC staining for F-actin) .

Q. How does this compound modulate F-actin redistribution in neurodegenerative models?

this compound disrupts pathological F-actin aggregation around neuronal nuclei, a hallmark of Aβ toxicity. Methodological insights:

  • Immunofluorescence staining : Fix cells, permeabilize with Triton X-100, and label F-actin with phalloidin-FITC.
  • Quantitative analysis : Compare fluorescence intensity in nuclear vs. cytoplasmic regions. This compound-treated cells show uniform F-actin distribution, contrasting with Aβ-treated controls .
  • Statistical validation : Use Student’s t-test (p < 0.05) to confirm significance .

Advanced Research Questions

Q. What mechanisms underlie the dose-dependent discrepancy in this compound’s neuroprotection vs. AChE inhibition?

this compound exhibits dual effects:

  • Neuroprotection : 100 µg/ml fully rescues Aβ-treated PC12 cells .
  • AChE inhibition : 500 µM achieves 65% inhibition in enzymatic assays . Methodological considerations :
  • Assay specificity : Cell-based neuroprotection assays (e.g., MTT) may not correlate directly with enzyme inhibition (e.g., Ellman’s method for AChE).
  • Bioavailability factors : Differences in membrane permeability and intracellular accumulation between cell-free and cell-based systems.
  • Future directions : Use pharmacokinetic studies (e.g., LC-MS) to quantify intracellular this compound levels .

Q. How can researchers optimize experimental designs to distinguish this compound’s neurotrophic effects from NGF synergism?

this compound enhances neurite outgrowth both alone and synergistically with NGF. To isolate its direct effects:

  • Control groups : Include NGF-only (100 ng/ml), this compound-only (10 µg/ml), and co-treatment cohorts .
  • Morphometric analysis : Quantify neurite length/cell using ImageJ, ensuring blinding to avoid bias.
  • Pathway inhibition : Block TrkA receptors (e.g., K252a) to determine NGF dependency in co-treated cells .

Data Contradictions and Resolution Strategies

Q. Why do studies report varying EC₅₀ values for this compound’s bioactivity?

Discrepancies arise from:

  • Assay variability : Cell viability (MTT) vs. enzymatic (AChE) endpoints .
  • Compound purity : Verify this compound purity via HPLC (CAS: 93780-80-4) and standardize stock solutions .
  • Model relevance : PC12 cells vs. in vivo models (e.g., transgenic mice). Cross-validate findings using primary neurons .

Methodological Best Practices

  • Dosage calibration : Start with 4–100 µg/ml for neuroprotection and 10 µg/ml for neurite outgrowth .
  • Statistical rigor : Report mean ± SD, use ANOVA for multi-group comparisons, and predefine p < 0.05 as significant .
  • Ethical compliance : Adhere to ICC/ESOMAR guidelines for data integrity and reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.